tert-Butyl (2-(4-(trifluoromethyl)benzamido)ethyl)carbamate
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Overview
Description
tert-Butyl (2-(4-(trifluoromethyl)benzamido)ethyl)carbamate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a tert-butyl group, a trifluoromethyl group, and a benzamido group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-(4-(trifluoromethyl)benzamido)ethyl)carbamate typically involves the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids. The reaction is facilitated by coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to obtain the desired product in excellent yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar coupling reactions under controlled conditions to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-(4-(trifluoromethyl)benzamido)ethyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the trifluoromethyl group.
Scientific Research Applications
tert-Butyl (2-(4-(trifluoromethyl)benzamido)ethyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (2-(4-(trifluoromethyl)benzamido)ethyl)carbamate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 2-(substituted benzamido)phenylcarbamate: Similar structure but with different substituents on the benzamido group.
tert-Butyl 2-amino phenylcarbamate: A precursor in the synthesis of the target compound.
Uniqueness
The presence of the trifluoromethyl group in tert-Butyl (2-(4-(trifluoromethyl)benzamido)ethyl)carbamate distinguishes it from other similar compounds. This group imparts unique chemical and biological properties, such as increased stability and enhanced biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
tert-butyl N-[2-[[4-(trifluoromethyl)benzoyl]amino]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N2O3/c1-14(2,3)23-13(22)20-9-8-19-12(21)10-4-6-11(7-5-10)15(16,17)18/h4-7H,8-9H2,1-3H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHQRZMFSCLMPEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)C1=CC=C(C=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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